Ethyl 4,7-dichloroquinoline-3-carboxylate
Overview
Description
Ethyl 4,7-dichloroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H9Cl2NO2 . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The compound is prepared by the esterification of 3,7-dichloroquinoline-8-carboxylic acid with triethyl phosphite .Molecular Structure Analysis
The molecular structure of Ethyl 4,7-dichloroquinoline-3-carboxylate is stabilized by aromatic π-π stacking between the benzene and the pyridine rings of neighboring molecules . The InChI code for the compound is1S/C12H9Cl2NO2/c1-2-17-12(16)8-6-15-11-7(10(8)14)4-3-5-9(11)13/h3-6H,2H2,1H3
. Chemical Reactions Analysis
The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring. As a result, it can be replaced selectively to form derivatives at that position .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 4,7-dichloroquinoline-3-carboxylate is 270.11 g/mol . The compound is a solid at room temperature .Scientific Research Applications
Antibacterial Activity
Quinoline derivatives, including Ethyl 4,7-dichloroquinoline-3-carboxylate, have been found to exhibit significant antibacterial activity . In a study, these compounds were tested against various bacteria such as Staphylococcus aureus , Escherichia coli , Pseudomonas aeruginosa , and Streptococcus pyogenes . Some of the compounds showed good activity against E. coli, S. aureus, and P. aeruginosa .
Antioxidant Activity
These compounds also demonstrated antioxidant activity when evaluated using 1,1-diphenyl-2-picrylhydrazyl (DPPH) . Some of the synthesized compounds displayed strong antioxidant activity, which can be beneficial in various health-related applications .
Anticancer and Antimalarial Properties
Quinoline heterocycle, a core structure in Ethyl 4,7-dichloroquinoline-3-carboxylate, is a useful scaffold to develop bioactive molecules used as anticancer and antimalarial agents . This suggests potential applications of Ethyl 4,7-dichloroquinoline-3-carboxylate in cancer and malaria treatment research .
Molecular Docking Studies
Molecular docking studies of the synthesized compounds were conducted to investigate their binding pattern with topoisomerase II β and E. coli DNA gyrase B . Some compounds exhibited better binding affinity in their in silico molecular docking against E. coli DNA gyrase . This suggests potential applications in the development of new antibacterial drugs .
Drug Development
The synthesized compounds were found to satisfy Lipinski’s rule of five with zero violations . This rule is a set of criteria used to evaluate the druglikeness of a compound, suggesting that Ethyl 4,7-dichloroquinoline-3-carboxylate could be a potential candidate for drug development .
Pharmaceutical Intermediate
Ethyl 4,7-dichloroquinoline-3-carboxylate is used as a pharmaceutical intermediate . This means it can be used in the synthesis of various pharmaceutical drugs .
Safety And Hazards
Ethyl 4,7-dichloroquinoline-3-carboxylate may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Relevant Papers The relevant papers for Ethyl 4,7-dichloroquinoline-3-carboxylate include studies on its crystal structure , and its reactivity in nucleophilic aromatic substitution reactions .
properties
IUPAC Name |
ethyl 4,7-dichloroquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)9-6-15-10-5-7(13)3-4-8(10)11(9)14/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYQZEQRIMVMTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482703 | |
Record name | Ethyl 4,7-dichloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,7-dichloroquinoline-3-carboxylate | |
CAS RN |
19499-19-5 | |
Record name | Ethyl 4,7-dichloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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